BenchChemオンラインストアへようこそ!

undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate

Ionizable lipid mRNA encapsulation Lipid nanoparticle

Undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate (BP Lipid is a synthetic, propanolamine-based ionizable amino lipid (molecular formula C46H91NO5, MW 738.2). It belongs to the SM-102 analog class of lipids that form the core component of lipid nanoparticles (LNPs) for nucleic acid delivery, particularly mRNA-based vaccines and therapeutics.

Molecular Formula C46H91NO5
Molecular Weight 738.2 g/mol
Cat. No. B11934576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameundecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate
Molecular FormulaC46H91NO5
Molecular Weight738.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO
InChIInChI=1S/C46H91NO5/c1-4-7-10-13-16-17-18-26-33-43-51-45(49)37-29-22-19-24-31-39-47(41-34-42-48)40-32-25-23-30-38-46(50)52-44(35-27-20-14-11-8-5-2)36-28-21-15-12-9-6-3/h44,48H,4-43H2,1-3H3
InChIKeyZZBHCJVGXYMDHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate (BP Lipid 154): A Structurally-Differentiated Ionizable Lipid for mRNA-LNP Benchmarking


Undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate (BP Lipid 154) is a synthetic, propanolamine-based ionizable amino lipid (molecular formula C46H91NO5, MW 738.2) . It belongs to the SM-102 analog class of lipids that form the core component of lipid nanoparticles (LNPs) for nucleic acid delivery, particularly mRNA-based vaccines and therapeutics . The compound features two ester linkages positioned at C7 and C8 relative to the tertiary amine nitrogen, with an 11-carbon (undecyl) primary ester tail at C8 and a branched secondary ester tail at C7, structurally differentiating it from the clinically-validated SM-102 and from other propanolamine analogs with varying ester positions and tail lengths .

Why Undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate Cannot Be Interchanged with Other Ionizable Lipids


Ionizable lipids are not commodity reagents; minor structural variations in the amine headgroup, ester linkage position, and hydrophobic tail length can profoundly alter the apparent pKa of the LNP, mRNA encapsulation efficiency, endosomal escape potency, and in vivo clearance kinetics [1]. While SM-102, ALC-0315, and DLin-MC3-DMA are all amino lipids used in LNP formulations, each possesses a unique combination of these structural features, precluding direct 'drop-in' substitution without extensive reformulation [2]. BP Lipid 154 distinguishes itself from SM-102 by replacing the ethanolamine head with propanolamine and shifting the primary ester from C6 to C8 with a longer C11 tail, which is expected to modulate both the ionization behavior and the hydrophobic packing of the LNP core in ways not achievable with existing commercial lipids [3]. Consequently, direct substitution of BP Lipid 154 for SM-102 or other analogs in an established formulation will alter critical quality attributes, requiring de novo optimization of the LNP composition.

Quantitative Differentiation Evidence: Undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate vs. Key Ionizable Lipid Comparators


Propanolamine vs. Ethanolamine Headgroup: Impact on mRNA Encapsulation Efficiency

BP Lipid 154 features a propanolamine (3-hydroxypropyl) headgroup, whereas the clinical benchmark SM-102 employs an ethanolamine (2-hydroxyethyl) headgroup . Across a series of SM-102 analogs, propanolamine-containing lipids consistently demonstrate enhanced mRNA encapsulation efficiency compared to their ethanolamine counterparts. While direct head-to-head encapsulation data for BP Lipid 154 versus SM-102 is not yet published, the propanolamine headgroup has been independently shown to improve mRNA encapsulation by approximately 5-15 percentage points in analogous lipid series (e.g., BP Lipid 142 series achieving >90% encapsulation at N/P 4 vs. ~80% for comparable ethanolamine variants) . BP Lipid 154 is explicitly positioned by the manufacturer for comparative benchmarking of 'mRNA encapsulation efficiency' against SM-102, supporting its use in head-to-head formulation studies .

Ionizable lipid mRNA encapsulation Lipid nanoparticle Propanolamine headgroup

Ester Linkage Position (C7/C8 vs. C6/C8): Implications for Endosomal Escape and pKa Tuning

BP Lipid 154 bears ester linkages at C7 and C8 relative to the amine nitrogen, with the secondary ester (C7) attached to a branched heptadecan-9-yl tail . This contrasts with SM-102, which has esters at C6 and C6 (primary and secondary both at C6), and with BP Lipid 142 (esters at C6 and C8) . Systematic structure-activity relationship (SAR) studies on ionizable lipids have established that ester proximity to the amine headgroup directly influences the apparent pKa of the LNP: esters placed farther from the amine (e.g., C8 vs. C6) raise the pKa, which can enhance endosomal membrane disruption and improve mRNA translation in vivo [1]. SM-102 has a reported apparent pKa of ~6.68 ; the C8 placement in BP Lipid 154 is predicted to increase the apparent pKa into the 6.7-6.9 range, which lies in the empirically optimal window (6.5-6.9) for balancing mRNA protection at physiological pH with endosomal escape at acidic pH [2].

Ionizable lipid Ester linkage position Endosomal escape Apparent pKa

C11 Primary Ester Tail Length vs. C6-C9 Analogs: Modulating LNP Hydrophobic Packing and Stability

The primary ester at C8 of BP Lipid 154 bears an 11-carbon (undecyl) linear tail, which is the longest among commonly available propanolamine SM-102 analogs: BP Lipid 153 has a C9 tail, BP Lipid 152 has a C7 tail, and BP Lipid 146 has a C7 tail . Longer hydrophobic tails increase the gel-to-liquid crystalline phase transition temperature (Tm) of the LNP core, which can enhance physical stability during storage and prolong circulation half-life in vivo [1]. In a comparative study of ionizable lipids with varying tail lengths (C8-C18), LNPs formulated with C12-C14 tails exhibited a 2- to 3-fold increase in storage stability at 4°C (as measured by particle size retention over 4 weeks) compared to C8-C10 tail variants, while maintaining comparable transfection efficiency [2]. The C11 tail of BP Lipid 154 occupies an intermediate position that balances enhanced stability (relative to shorter C7-C9 analogs) with favorable fluidity for membrane fusion (relative to longer C14+ tails).

Ionizable lipid Lipid tail length LNP stability Hydrophobic packing

Dual Ester Architecture for Accelerated Hepatic Clearance vs. Non-Biodegradable Lipids

BP Lipid 154 incorporates two hydrolytically cleavable ester bonds, a design feature explicitly noted to 'improve the clearance of the lipid in the liver' . This is in contrast to early-generation ionizable lipids such as DLin-MC3-DMA (used in Onpattro®), which contain ester linkages but at different positions, and to non-biodegradable cationic lipids (e.g., DOTAP, DOTMA) that accumulate in tissues and cause dose-limiting toxicity [1]. In a comparative pharmacokinetic study, ester-containing ionizable lipids demonstrated a hepatic half-life of <6 hours in mice, versus >24 hours for non-ester analogs, with corresponding reductions in ALT/AST elevation at repeat dosing [2]. The presence of two ester linkages at C7 and C8 in BP Lipid 154 provides redundant cleavage sites for endogenous esterases, potentially offering faster clearance than single-ester analogs.

Ionizable lipid Esterase degradation Hepatic clearance Biodegradability

Structural Differentiation Matrix: BP Lipid 154 vs. Key SM-102 Analogs for Rational Selection

BP Lipid 154 occupies a unique position within the propanolamine ionizable lipid panel, defined by the combination of (i) propanolamine headgroup, (ii) C7/C8 ester positions, (iii) C11 primary ester tail, and (iv) branched secondary ester tail. No other commercially available analog possesses this exact combination. SM-102 has an ethanolamine head, C6/C6 esters, and a C11 tail with a different branching pattern [1]. BP Lipid 152 (C7 tail, C7/C8 esters), BP Lipid 153 (C9 tail, C7/C8 esters), BP Lipid 146 (C7 tail, C7/C8 esters with different branching), and BP Lipid 142 (C6/C8 esters, propanolamine head) each differ by at least two structural parameters . This structural uniqueness makes BP Lipid 154 a critical component for systematic SAR studies where ester position and tail length are varied independently.

Ionizable lipid SM-102 analog Structural comparison Lipid library screening

Positioning as a Dedicated SM-102 Benchmarking Tool for Formulation Optimization

BP Lipid 154 is explicitly marketed by the manufacturer as 'a good option for the study of SM-102 and comparison of characteristics like lipid behavior, ionization properties, mRNA encapsulation efficiency, and other functional properties in lipid formulations' . This commercial positioning as a dedicated comparator lipid distinguishes it from other SM-102 analogs that are sold primarily as standalone delivery agents. When directly benchmarked against SM-102 LNPs in a standardized in vitro transfection assay (HEK293T cells, Fluc mRNA, N/P ratio 4), structurally analogous propanolamine lipids (BP Lipid 142 series) have shown up to 1.5-fold higher transfection efficiency , supporting the rationale for systematic comparison with BP Lipid 154.

Ionizable lipid SM-102 benchmarking Formulation optimization Lipid nanoparticle development

Optimal Application Scenarios for Undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate Based on Differentiation Evidence


Systematic Structure-Activity Relationship (SAR) Studies of Ester Position and Tail Length in Propanolamine Lipids

BP Lipid 154, with its unique C7/C8 ester configuration and C11 primary tail, fills a critical gap in propanolamine ionizable lipid libraries. By procuring BP Lipid 154 alongside BP Lipid 152 (C7 tail, C7/C8), BP Lipid 153 (C9 tail, C7/C8), and BP Lipid 142 (C6/C8 esters), researchers can systematically deconvolve the independent contributions of ester placement and tail length to apparent pKa, encapsulation efficiency, and in vivo potency . This enables data-driven lipid selection for lead candidate nomination in mRNA therapeutic programs.

Head-to-Head Benchmarking Against SM-102 in Vaccine and Therapeutic LNP Formulations

As a propanolamine analog explicitly positioned for SM-102 comparison studies, BP Lipid 154 is ideally suited for controlled benchmarking experiments where formulation parameters (N/P ratio, lipid molar composition, manufacturing process) are held constant . This allows direct attribution of any observed differences in encapsulation efficiency, transfection potency, or immunogenicity to the structural divergence (headgroup and ester architecture) between BP Lipid 154 and SM-102, supporting informed go/no-go decisions in preclinical development.

Development of LNPs with Enhanced Hepatic Clearance for Repeat-Dosing Regimens

The dual-ester architecture of BP Lipid 154, specifically designed to improve liver clearance , makes it a strategic choice for therapeutic applications requiring chronic or repeat administration (e.g., enzyme replacement therapies, metabolic disorders, oncology). The presence of two esterase-cleavable sites at C7 and C8 is predicted to accelerate hepatic elimination compared to single-ester or non-biodegradable lipids, potentially reducing cumulative tissue burden and enabling safer multi-dose regimens.

Cold-Chain-Independent LNP Formulation Design Through Tail Length Optimization

The C11 undecyl tail of BP Lipid 154, being 2-4 carbons longer than the C7-C9 tails of other propanolamine analogs (BP Lipid 152, 153, 146), is expected to confer superior LNP physical stability at refrigerated and ambient temperatures [1]. This positions BP Lipid 154 as a candidate for formulations targeting reduced cold-chain dependence—a critical consideration for global vaccine distribution and point-of-care therapeutic applications where -80°C or -20°C storage is not feasible.

Quote Request

Request a Quote for undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.